Peptide 74

Description

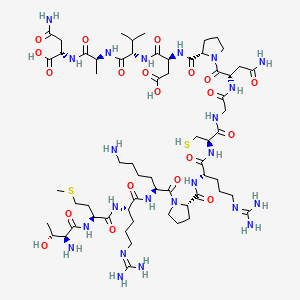

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H107N23O20S2/c1-29(2)47(57(101)74-30(3)48(92)81-38(60(104)105)25-43(65)88)83-53(97)36(26-45(90)91)80-55(99)41-16-11-22-85(41)59(103)37(24-42(64)87)75-44(89)27-73-49(93)39(28-106)82-51(95)33(14-9-20-72-62(69)70)77-54(98)40-15-10-21-84(40)58(102)35(12-6-7-18-63)79-50(94)32(13-8-19-71-61(67)68)76-52(96)34(17-23-107-5)78-56(100)46(66)31(4)86/h29-41,46-47,86,106H,6-28,63,66H2,1-5H3,(H2,64,87)(H2,65,88)(H,73,93)(H,74,101)(H,75,89)(H,76,96)(H,77,98)(H,78,100)(H,79,94)(H,80,99)(H,81,92)(H,82,95)(H,83,97)(H,90,91)(H,104,105)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZBILQQVFBVPE-XKKUQSFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H107N23O20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1558.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132116-39-3 | |

| Record name | Peptide 74 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132116393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of Peptide 74

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 74 is a synthetic peptide that has demonstrated significant potential as an inhibitor of matrix metalloproteinases (MMPs), particularly the 72-kDa type IV collagenase, also known as matrix metalloproteinase-2 (MMP-2). By mimicking a conserved sequence within the prodomain of MMPs, this compound effectively blocks the catalytic activity of these enzymes. This inhibitory action has been shown to translate into a significant reduction in tumor cell invasion in preclinical studies. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols for assays used to characterize its function, and a putative signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in the therapeutic potential of MMP inhibitors.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Under normal physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis.[3] However, the dysregulation of MMP activity is a hallmark of numerous pathological conditions, including cancer.[3][4][5] In the context of oncology, elevated levels of MMPs, particularly MMP-2 and MMP-9 (gelatinases), are strongly correlated with tumor progression, invasion, and metastasis.[1][2][6] These enzymes facilitate cancer cell dissemination by breaking down the basement membrane and other ECM barriers, allowing tumor cells to invade surrounding tissues and enter the vasculature.[7][8]

Given the critical role of MMPs in cancer metastasis, they have been a major focus for the development of therapeutic inhibitors. This compound has emerged as a promising candidate in this area. It is a synthetic peptide designed to mimic the prodomain sequence of MMPs, which is responsible for maintaining the enzymes in an inactive state.[9] This guide will delve into the specifics of this compound's biological function and its potential as an anti-cancer agent.

Mechanism of Action

This compound functions as a competitive inhibitor of MMP-2.[9] The peptide contains a sequence that is highly conserved in the prosegment of MMPs.[9][10] This prosegment normally keeps the enzyme in a latent, inactive state. Upon activation, the prosegment is cleaved. This compound is thought to bind to the active site of MMP-2, thereby preventing the binding and subsequent degradation of its natural substrates, such as type IV collagen, a major component of the basement membrane.[9] By inhibiting MMP-2 activity, this compound effectively hinders the breakdown of the ECM, which is a critical step in tumor cell invasion.

Quantitative Data Summary

The primary quantitative data available for this compound relates to its efficacy in inhibiting tumor cell invasion in vitro. The seminal study on this peptide demonstrated a significant reduction in the invasive potential of human melanoma (A2058) and fibrosarcoma (HT 1080) cells.

| Cell Line | This compound Concentration (µM) | Inhibition of Invasion (%) | Cytotoxicity | Reference |

| A2058 (Human Melanoma) | 30 | 60-80 | Not Observed | [9] |

| HT 1080 (Human Fibrosarcoma) | 30 | 60-80 | Not Observed | [9] |

Note: To date, specific IC50 values for the inhibition of MMP-2 by this compound have not been reported in the publicly available literature. The IC50 value is a critical parameter for quantifying the potency of an inhibitor and would be a valuable addition to the characterization of this compound.[11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological function.

In Vitro Tumor Cell Invasion Assay (Boyden Chamber Assay)

This assay is fundamental to assessing the anti-invasive properties of this compound. The protocol described here is a representative method based on the principles of the Boyden chamber assay, as specific details from the original study on this compound are not fully available.

Objective: To quantify the ability of tumor cells to invade through a basement membrane matrix in the presence or absence of this compound.

Materials:

-

Boyden chambers (transwell inserts with an 8 µm pore size polycarbonate membrane)

-

Matrigel (or other reconstituted basement membrane extract)

-

Tumor cell lines (e.g., A2058, HT 1080)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration with cold, serum-free medium.

-

Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

-

-

Cell Preparation:

-

Culture tumor cells to 70-80% confluency.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add cell culture medium containing a chemoattractant to the lower chamber of the Boyden apparatus.

-

In the upper chamber, add the tumor cell suspension.

-

For the experimental group, add this compound to the upper chamber at the desired concentration (e.g., 30 µM). The control group should receive the vehicle control.

-

-

Incubation:

-

Incubate the chambers at 37°C in a humidified incubator for a period that allows for cell invasion (typically 12-48 hours, depending on the cell line).

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with the fixing solution.

-

Stain the fixed cells with the staining solution.

-

-

Quantification:

-

Wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several random fields of view under a microscope.

-

The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the this compound-treated group to the control group.

-

Gelatin Zymography

This technique is used to assess the enzymatic activity of gelatinases like MMP-2 and to determine the inhibitory effect of this compound.

Objective: To detect the gelatinolytic activity of MMP-2 in conditioned media from tumor cells and to evaluate the inhibitory effect of this compound.

Materials:

-

Conditioned medium from tumor cell cultures

-

SDS-PAGE equipment

-

Polyacrylamide gel containing gelatin (0.1%)

-

Sample buffer (non-reducing)

-

Renaturing buffer (e.g., 2.5% Triton X-100)

-

Developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Collect conditioned medium from tumor cell cultures treated with or without this compound.

-

Concentrate the conditioned medium if necessary.

-

Mix the samples with non-reducing sample buffer. Do not boil the samples.

-

-

Electrophoresis:

-

Load the samples onto a polyacrylamide gel containing gelatin.

-

Run the electrophoresis under non-reducing conditions.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in developing buffer at 37°C overnight to allow for gelatin degradation by the MMPs.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel until clear bands appear against a blue background.

-

-

Analysis:

-

The clear bands indicate areas of gelatin degradation, corresponding to the activity of MMP-2 (and MMP-9).

-

The intensity of the bands can be quantified using densitometry to compare the enzymatic activity between the control and this compound-treated samples.

-

Signaling Pathways

While specific studies detailing the direct impact of this compound on intracellular signaling pathways are limited, a putative pathway can be constructed based on its known function as an MMP-2 inhibitor. MMP-2 is a key downstream effector of several signaling cascades that promote cancer cell invasion and metastasis.

Caption: Putative signaling pathway illustrating the role of MMP-2 in cancer cell invasion and the inhibitory action of this compound.

Logical Workflow for Investigating this compound's Effect on Signaling:

Caption: Experimental workflow to investigate the impact of this compound on key signaling pathways in cancer cells.

Clinical Status

A thorough review of the available literature and clinical trial databases reveals no registered clinical trials for this compound. The development of MMP inhibitors for cancer therapy has faced significant challenges. Early clinical trials with broad-spectrum MMP inhibitors in the late 1990s and early 2000s were largely unsuccessful due to a lack of efficacy and significant side effects.[14][15][16] These setbacks have led to a more cautious approach in the clinical development of new MMP inhibitors. Future research on this compound would need to address these historical challenges, potentially through more targeted delivery systems or combination therapies.

Conclusion

This compound is a synthetic peptide that demonstrates a clear biological function as an inhibitor of MMP-2, a key enzyme in cancer cell invasion and metastasis. Its ability to significantly reduce tumor cell invasion in vitro highlights its potential as a therapeutic agent. However, to advance this compound towards clinical application, further research is imperative. This includes the determination of its IC50 value for MMP-2 and other MMPs to assess its potency and selectivity, a more detailed elucidation of its impact on intracellular signaling pathways, and comprehensive preclinical in vivo studies to evaluate its efficacy and safety in animal models. The insights provided in this technical guide are intended to facilitate and inspire such future investigations.

References

- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cutting to the Chase: How Matrix Metalloproteinase-2 Activity Controls Breast-Cancer-to-Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 6. journal.waocp.org [journal.waocp.org]

- 7. qdcxjkg.com [qdcxjkg.com]

- 8. Matrix metalloproteinases and tumor invasion: from correlation and causality to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bluetigerscientific.com [bluetigerscientific.com]

- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to PF-74: A Modulator of HIV-1 Capsid-Dependent Cellular Signaling

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for research purposes only.

Introduction

The landscape of antiviral research is continually evolving, with a significant focus on identifying novel therapeutic agents that target distinct stages of the viral life cycle. One such agent that has garnered considerable attention is PF-3450074, commonly known as PF-74. While the term "Peptide 74" can be ambiguous, referring also to a synthetic peptide inhibitor of matrix metalloproteinases (MMPs)[1], this guide will focus on PF-74, a small molecule that specifically targets the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). PF-74 exhibits a complex, concentration-dependent mechanism of action that disrupts key cellular signaling events essential for successful viral replication. This document provides a comprehensive overview of PF-74, its mechanism of action, its role in cellular signaling pathways, and the experimental protocols used to elucidate its function.

PF-74 is a potent, broad-spectrum inhibitor of various HIV-1 isolates, acting at an early stage of the viral life cycle.[2] It directly binds to a hydrophobic pocket on the N-terminal domain (NTD) of the HIV-1 CA, a site that is also crucial for the interaction of the viral capsid with host cell proteins.[3][4] This interaction with the viral capsid is central to PF-74's multimodal inhibitory effects, which include the disruption of capsid uncoating, reverse transcription, and nuclear import.[2][5]

Core Mechanism of Action: A Bimodal Approach

PF-74's antiviral activity is uniquely characterized by a bimodal, concentration-dependent mechanism.[5] This dual action allows it to interfere with the HIV-1 life cycle at multiple junctures, making it a valuable tool for studying capsid function and a promising lead for therapeutic development.

Low Concentration (<2 µM): Competitive Inhibition of Host Factor Binding

At sub-micromolar to low micromolar concentrations, PF-74 primarily functions by competitively inhibiting the binding of essential host factors to the HIV-1 capsid.[2][5] These host factors, namely the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), are critical for guiding the viral pre-integration complex (PIC) towards the nucleus and facilitating its entry through the nuclear pore complex (NPC).[4][6][7][8]

-

CPSF6: This host protein is involved in the nuclear import of the PIC and is thought to direct the virus to integrate into transcriptionally active regions of the host genome.[4][7]

-

NUP153: A key component of the nuclear pore complex, NUP153 acts as a docking site for the HIV-1 capsid, mediating its translocation into the nucleus.[6][9][10]

By occupying the same binding pocket on the CA as CPSF6 and NUP153, PF-74 effectively blocks these interactions, leading to impaired nuclear entry of the viral genome and a subsequent reduction in proviral integration.[6][11]

High Concentration (~10 µM): Destabilization of the Capsid Core

At higher concentrations, PF-74's mechanism shifts to a more direct disruption of the viral capsid's integrity. It has been shown to accelerate the premature uncoating of the capsid core.[5][12] This premature disassembly is detrimental to the virus as the capsid plays a crucial role in protecting the viral genome and facilitating reverse transcription within the cytoplasm. The untimely breakdown of the capsid leads to the inhibition of reverse transcription and the degradation of the viral genetic material.[2][12]

Data Presentation: Quantitative Analysis of PF-74 Activity

The following tables summarize the quantitative data available for PF-74, providing a basis for comparison and experimental design.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Wild Type HIV-1 NL4-3) | 0.72 µM | - | [2] |

| EC50 (HIV-1 T107N mutant) | 4.5 µM | - | [2] |

| IC50 (HIV-193RW025) | 1.5 ± 0.9 µM | Human PBMCs | [2] |

| IC50 (HIV-1JR-CSF) | 0.6 ± 0.20 µM | Human PBMCs | [2] |

| IC50 (HIV-193MW965) | 0.6 ± 0.10 µM | Human PBMCs | [2] |

| Median IC50 | 0.9 ± 0.5 µM | - | [2] |

| CC50 | 90.5 ± 5.9 µM | - | [2] |

| Kd (CA hexamer) | 176 ± 78 nM | In vitro | [2] |

| Kd (Monomeric CA) | 2.7 µM | In vitro | [13] |

Table 1: Antiviral Activity and Cytotoxicity of PF-74.

| Host Factor | Effect of PF-74 | Mechanism | Reference |

| CPSF6 | Competitive Inhibition | Binds to the same pocket on CA | [7][14] |

| NUP153 | Competitive Inhibition | Binds to the same pocket on CA | [6][14] |

| Cyclophilin A (CypA) | Enhances PF-74 Inhibition | CypA binding may alter capsid elasticity | [12] |

Table 2: Interaction of PF-74 with Host Cellular Factors.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with PF-74.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nup153 Unlocks the Nuclear Pore Complex for HIV-1 Nuclear Translocation in Nondividing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. HIV Capsid Inhibitors Beyond PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nup153 Unlocks the Nuclear Pore Complex for HIV-1 Nuclear Translocation in Nondividing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Peptide 74 and PF-74

This technical guide provides a comprehensive overview of two distinct therapeutic candidates that have been associated with the designation "74": Peptide 74, a synthetic peptide inhibitor of matrix metalloproteinase-2 (MMP-2), and PF-74, a small molecule inhibitor of the HIV-1 capsid protein. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the discovery, synthesis, mechanism of action, and biological evaluation of these compounds.

Part 1: this compound - A Matrix Metalloproteinase-2 Inhibitor

Discovery and Overview

This compound is a synthetic peptide that corresponds to a sequence from the prodomain of matrix metalloproteinases (MMPs).[1] It has been identified as an inhibitor of the activated form of 72-kDa type IV collagenase, also known as matrix metalloproteinase-2 (MMP-2).[1] MMP-2 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for physiological events like tissue remodeling, as well as pathological conditions including tumor invasion and metastasis.[2] The inhibitory action of this compound on MMP-2 makes it a molecule of interest in cancer research.

Synthesis

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, its production would follow standard solid-phase peptide synthesis (SPPS) methodologies. The amino acid sequence of this compound is Threonyl-Methionyl-Arginyl-Lysyl-Prolyl-Arginyl-Cysteinyl-Glycyl-Asparaginyl-Prolyl-Aspartyl-Valyl-Alanyl-Asparagine (TMRKPRCGNPDVAN).[1]

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

-

Resin Preparation: A suitable solid support resin (e.g., Wang or Rink amide resin) is chosen based on the desired C-terminal modification. The first amino acid is then coupled to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence until the full-length peptide is assembled on the resin.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

-

Purification and Analysis: The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Tumor Cell Invasion | A2058 (melanoma), HT 1080 (fibrosarcoma) | 30 µM | 60-80% reduction | [1] |

| Cytotoxicity | A2058, HT 1080 | 30 µM | No cytotoxic action | [1] |

| Chemotaxis | HT 1080, A2058 | 30 µM | No effect | [1] |

Experimental Protocols

Tumor Cell Invasion Assay (Boyden Chamber Assay):

This assay is a common method to evaluate the effect of a compound on the invasive potential of cancer cells.

-

Chamber Preparation: A two-chamber system (e.g., a Transwell insert) is used, with the upper and lower chambers separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel). The Matrigel serves as an artificial extracellular matrix that the cells must degrade to migrate.

-

Cell Seeding: Tumor cells (e.g., A2058 or HT 1080) are pre-treated with this compound (at the desired concentration, e.g., 30 µM) or a control vehicle. The cells are then seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.

-

Incubation: The chambers are incubated for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

-

Quantification: After incubation, the non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the membrane and are attached to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated by comparing the number of invading cells in the treated group to the control group.

Signaling Pathway

This compound inhibits MMP-2, which is involved in a complex signaling network that promotes cancer cell dissemination. The diagram below illustrates a simplified representation of the MMP-2 activation and signaling pathway.

Caption: Simplified signaling pathway of MMP-2 activation and its role in cancer progression, highlighting the inhibitory action of this compound.

Part 2: PF-74 - An HIV-1 Capsid Inhibitor

Discovery and Overview

PF-74 (also known as PF-3450074) is a small molecule that has been extensively studied as an inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA).[3][4][5][6] The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including uncoating, reverse transcription, and nuclear import.[5][7][8] PF-74 binds to a specific pocket on the CA protein, thereby interfering with these critical processes and potently inhibiting HIV-1 replication.[4][5] However, a significant drawback of PF-74 is its poor metabolic stability.[9]

Synthesis

A modified literature procedure for the synthesis of PF-74 has been described.[3] The synthesis involves the coupling of an acid intermediate with N-methylaniline.

Synthetic Protocol for PF-74:

-

Starting Materials: The synthesis begins with a commercially available or previously synthesized acid precursor.

-

Amide Coupling: To a stirred solution of the acid (1 equivalent) in N,N-dimethylformamide (DMF), N-methylaniline (1.5 equivalents), HATU (1.5 equivalents), and N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added.

-

Reaction Conditions: The resulting solution is heated to 65 °C and stirred for 48 hours.

-

Work-up: After the reaction is complete, dichloromethane and a half-saturated aqueous sodium hydrogen carbonate solution are added to the reaction mixture. The aqueous phase is extracted with dichloromethane.

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield PF-74.

Quantitative Data

The following tables summarize the quantitative data on the antiviral activity and metabolic stability of PF-74 and some of its analogs.

Table 2.1: Antiviral Activity of PF-74 and Analogs

| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Reference |

| (S)-PF74 | 1.5 | - | - | [3] |

| (R)-PF74 | 19 | - | - | [3] |

| PF74 | 0.70 | 76 | TZM-GFP | [4] |

| PF74 | ~0.63 (90% inhibition) | - | SupT1 | [10] |

| Analog 15 | 0.31 | >100 | TZM-GFP | [4] |

| ZW-1261 | - | - | - | [11] |

Table 2.2: Metabolic Stability of PF-74 and Analogs

| Compound | t1/2 in Human Liver Microsomes (min) | t1/2 in Mouse Liver Microsomes (min) | Reference |

| PF74 | 0.7 | - | [4] |

| Analog 15 | 27 | - | [4] |

Experimental Protocols

Anti-HIV-1 Activity Assay (TZM-GFP Cells):

This cell-based assay is used to determine the potency of compounds in inhibiting HIV-1 infection.

-

Cell Plating: TZM-GFP cells, which express HIV-1 receptors and contain a Tat-inducible GFP reporter gene, are plated in a 96-well plate.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., PF-74). A vehicle control (e.g., DMSO) is also included.

-

Viral Infection: After a pre-incubation period with the compound, the cells are infected with a known amount of HIV-1 (e.g., HIV-1NL4-3).

-

Incubation: The infected cells are incubated for a period that allows for viral entry, integration, and expression of the reporter gene (e.g., 48 hours).

-

Data Acquisition: The percentage of GFP-positive cells is determined by flow cytometry or a fluorescence plate reader.

-

Data Analysis: The dose-response curves are plotted, and the EC50 value (the concentration of the compound that inhibits 50% of viral infection) is calculated.

In Vitro Metabolic Stability Assay (Liver Microsomes):

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or mouse), a NADPH-regenerating system, and a buffer.

-

Compound Incubation: The test compound (e.g., PF-74) is added to the pre-warmed reaction mixture to initiate the metabolic reaction.

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), and the half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

Signaling Pathway and Mechanism of Action

PF-74 targets the HIV-1 capsid protein, interfering with its functions in the early stages of the viral life cycle. The following diagram illustrates the key steps of early HIV-1 infection and the points of inhibition by PF-74.

Caption: Mechanism of action of PF-74, which targets the HIV-1 capsid core, leading to aberrant uncoating and inhibition of nuclear import, ultimately blocking viral replication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of peptide inhibitors for matrix metalloproteinase-2 and angiotensin converting enzyme / [open.metu.edu.tr]

- 3. Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Capsid in the Early Steps of HIV-1 Infection: New Insights into the Core of the Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Function, and Interactions of the HIV-1 Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Peptide 74: A Pro-Domain Derived Inhibitor of 72-kDa Type IV Collagenase (MMP-2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Peptide 74, a synthetic peptide inhibitor of the 72-kDa type IV collagenase, also known as Matrix Metalloproteinase-2 (MMP-2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanisms of MMP-2 inhibition and the therapeutic potential of peptide-based inhibitors.

Introduction: The Role of MMP-2 in Physiology and Disease

Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] The activity of MMP-2 is implicated in numerous physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, its dysregulation and overexpression are strongly associated with pathological conditions such as tumor invasion, metastasis, and rheumatoid arthritis.[1][3][4]

MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage of their pro-domain to become active.[5] The pro-domain contains a conserved cysteine residue within the sequence PRCGXPD that interacts with the catalytic zinc ion, maintaining the enzyme in a latent state. This "cysteine switch" mechanism is a key regulatory step in controlling MMP activity.[5][6]

This compound: A Synthetic Inhibitor Based on the MMP Pro-Domain

This compound is a synthetic peptide designed to mimic the inhibitory pro-domain sequence of MMPs. Its sequence, TMRKPRCGNPDVAN , encompasses the highly conserved region responsible for maintaining enzyme latency.[6][7]

The inhibitory activity of this compound is attributed to the central cysteine residue, which is believed to directly chelate the zinc ion within the active site of activated MMP-2, thereby blocking its catalytic function.[1][6] This mechanism makes this compound a valuable tool for studying the biological functions of MMP-2 and a potential starting point for the development of novel therapeutic agents.

Quantitative Data: Inhibitory Activity of this compound

The primary available quantitative data for this compound relates to its ability to inhibit cancer cell invasion in vitro. The following table summarizes the key findings from a chemoinvasion assay using the Boyden chamber model.

| Peptide | Sequence | Concentration | Cell Lines | % Inhibition of Invasion | Reference |

| This compound | TMRKPRCGNPDVAN | 30 µM | HT1080, A2058 | 60-80% | [6] |

| Peptide 78 (Control) | TMRKPRS GNPDVAN | 30 µM | HT1080, A2058 | No inhibition | [6] |

Note: Peptide 78 serves as a negative control, with the critical cysteine residue replaced by serine, highlighting the importance of the sulfhydryl group for inhibitory activity.[6]

For the purpose of comparison, the following table includes quantitative data for other, unrelated peptide inhibitors of MMP-2, demonstrating a range of potencies.

| Peptide Inhibitor | Sequence | Inhibition Metric | Value | Reference |

| M205C4 | HNWTRWLLHPDRGGGS | IC50 | 38.8 nM | [8] |

| M204C4 | HWWQWPSSLQLRGGGS | IC50 | 78.0 nM | [8] |

| APP-IP | ISYGNDALMP | IC50 | 30 nM | [8] |

| P713 | CGAOGAOGSQGA | IC50 | ~30 µM | [8] |

| cy(WPHPY) | Cyclo(WPHPY) | IC50 (cell invasion) | ~20 nM | [2] |

Experimental Protocols

Chemoinvasion Assay

This protocol describes the methodology used to assess the anti-invasive properties of this compound.

Objective: To determine the effect of this compound on the ability of tumor cells to invade through a reconstituted basement membrane.

Materials:

-

Boyden chambers

-

Polycarbonate filters (e.g., 8 µm pore size)

-

Matrigel (reconstituted basement membrane)

-

HT1080 and A2058 human tumor cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS) as a chemoattractant

-

This compound (TMRKPRCGNPDVAN)

-

Control Peptide 78 (TMRKPRSGNPDVAN)

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Coating of Filters: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and apply a thin layer to the upper surface of the polycarbonate filters. Allow the Matrigel to solidify at 37°C.

-

Cell Preparation: Culture HT1080 or A2058 cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup:

-

Place the Matrigel-coated filters into the Boyden chambers.

-

In the lower compartment of the chamber, add medium containing a chemoattractant (e.g., 10% FBS).

-

In the upper compartment, add the cell suspension.

-

To the experimental group, add this compound to the upper compartment to a final concentration of 30 µM.

-

To the control group, add Control Peptide 78 to the upper compartment to a final concentration of 30 µM.

-

Include an untreated control group with cells but no peptide.

-

-

Incubation: Incubate the Boyden chambers at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 6-24 hours).

-

Analysis:

-

After incubation, remove the filters.

-

Wipe the non-invading cells from the upper surface of the filter with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the filter.

-

Count the number of stained, invaded cells under a microscope in several representative fields.

-

-

Data Interpretation: Calculate the percentage of inhibition by comparing the number of invaded cells in the peptide-treated groups to the untreated control group.

Gelatin Zymography

While not explicitly detailed for this compound in the provided literature, gelatin zymography is a standard and relevant technique for assessing the activity of gelatinases like MMP-2 and the inhibitory effect of compounds.

Objective: To visualize the enzymatic activity of MMP-2 and its inhibition.

Procedure:

-

Sample Preparation: Incubate purified active MMP-2 with and without the inhibitor (this compound) for a specified time.

-

Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel that has been co-polymerized with gelatin.

-

Renaturation and Development: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C.

-

Staining: Stain the gel with Coomassie Brilliant Blue.

-

Analysis: Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background. The presence of an effective inhibitor will result in a reduction in the intensity or disappearance of these clear bands.

Visualizations: Mechanisms and Workflows

Signaling Pathways and Mechanisms of Inhibition

The following diagram illustrates the proposed mechanism of action for this compound, where the cysteine residue directly interacts with the zinc ion in the active site of MMP-2, thereby inhibiting its proteolytic activity.

Caption: Proposed mechanism of MMP-2 inhibition by this compound.

Experimental Workflow

The diagram below outlines the key steps of the chemoinvasion assay used to evaluate the efficacy of this compound.

Caption: Experimental workflow for the chemoinvasion assay.

Conclusion

This compound serves as a well-defined example of a rationally designed peptide inhibitor of MMP-2. Its mechanism, based on the natural autoinhibitory pro-domain of MMPs, provides a specific means of targeting the active enzyme. The available data demonstrates its efficacy in a cell-based model of tumor invasion, a key pathological process driven by MMP-2 activity. While further studies are needed to determine its enzymatic inhibition kinetics (e.g., IC50 and Ki values) and its potential in vivo, this compound remains a valuable research tool and a promising lead structure for the development of novel anti-metastatic therapies.

References

- 1. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Investigating the Structure-Activity Relationship of Peptide 74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 74 is a synthetic peptide that has demonstrated notable inhibitory activity against matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in cancer cell invasion and metastasis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from available scientific literature. It includes detailed experimental protocols for assessing its inhibitory and anti-invasive properties, a summary of quantitative data, and a discussion of the signaling pathways involved. This document is intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and peptide-based drug discovery.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2][3] Under physiological conditions, MMP activity is tightly regulated. However, in pathological states such as cancer, their overexpression and activation contribute significantly to tumor growth, invasion, and metastasis.[1][3][4] Specifically, MMP-2 (also known as 72-kDa type IV collagenase or gelatinase A) is instrumental in the breakdown of type IV collagen, a major component of the basement membrane.[5][6] This activity is a critical step in the metastatic cascade, allowing cancer cells to breach the basement membrane and invade surrounding tissues.[2][7]

This compound, a synthetic peptide derived from a conserved sequence in the prodomain of MMPs, has been identified as an inhibitor of activated MMP-2.[5] Its ability to interfere with MMP-2 activity and subsequently reduce tumor cell invasion has made it a subject of interest in the development of novel anti-cancer therapeutics.[5] Understanding the relationship between the structure of this compound and its biological activity is paramount for the rational design of more potent and selective MMP-2 inhibitors.

Structure and Properties of this compound

This compound is a 14-amino acid synthetic peptide.

-

Sequence: TMRKPRCGNPDVAN[5]

-

CAS Number: 132116-39-3[5]

-

Molecular Formula: C62H107N23O20S2[5]

-

Molecular Weight: 1558.79 g/mol [5]

The sequence of this compound is derived from a highly conserved region within the prodomain of matrix metalloproteinases. This prodomain maintains the enzyme in an inactive state, and its cleavage is required for MMP activation. The inhibitory mechanism of this compound is believed to involve its interaction with the active site of MMP-2, mimicking the inhibitory function of the native prodomain.

Quantitative Data Summary

The available quantitative data on the biological activity of this compound is summarized below. It is important to note that detailed public data on a wide range of analogs for a comprehensive structure-activity relationship (SAR) analysis of this specific peptide is limited. The following table represents the key findings from the foundational study by Melchiori et al. (1992).

| Peptide/Analog | Sequence | Concentration (μM) | Assay | Target Cells | % Inhibition | Reference |

| This compound | TMRKPRCGNPDVAN | 30 | Tumor Cell Invasion | A2058 (Melanoma) | ~60-80% | [5] |

| This compound | TMRKPRCGNPDVAN | 30 | Tumor Cell Invasion | HT-1080 (Fibrosarcoma) | ~60-80% | [5] |

Note: The original study indicated that this compound showed no cytotoxic action and did not inhibit chemotaxis at the effective concentration.[5]

Structure-Activity Relationship (SAR) Insights

-

Chelating Groups: Many potent small-molecule MMP inhibitors incorporate a zinc-binding group (ZBG), such as a hydroxamate, to coordinate with the catalytic zinc ion in the MMP active site.[8] this compound, however, appears to exert its inhibitory effect without a classical ZBG, likely through direct interaction with the active site and/or exosites, mimicking the natural prodomain.

-

Peptide Backbone and Side Chains: The specific sequence of this compound is critical for its activity. The charged residues (Arg, Lys, Asp) and the cysteine residue likely play important roles in binding to the MMP-2 active site through electrostatic and other non-covalent interactions.

-

Cyclization: Cyclization is a common strategy to improve the potency, selectivity, and metabolic stability of peptide inhibitors. While this compound is a linear peptide, the introduction of cyclic constraints could be a promising avenue for developing more drug-like analogs.[9]

Future SAR studies on this compound would benefit from systematic modifications, including:

-

Alanine Scanning: To identify key residues essential for activity.

-

Substitution with Non-natural Amino Acids: To enhance stability and explore novel interactions.

-

Truncation and Deletion Analysis: To determine the minimal active sequence.

-

Introduction of Cyclic Constraints: To improve pharmacological properties.

Experimental Protocols

Peptide Synthesis

This compound and its analogs can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid-based)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry for characterization

Protocol:

-

Swell the Rink Amide resin in a suitable solvent (e.g., DMF).

-

Remove the Fmoc protecting group from the resin using the deprotection solution.

-

Activate the first Fmoc-protected amino acid with the coupling reagent and base.

-

Couple the activated amino acid to the deprotected resin.

-

Wash the resin to remove excess reagents.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

-

Precipitate the crude peptide in cold ether.

-

Purify the peptide using preparative HPLC.

-

Confirm the identity and purity of the synthesized peptide by analytical HPLC and mass spectrometry.

MMP-2 Inhibition Assay

The inhibitory activity of this compound and its analogs against MMP-2 can be determined using a fluorogenic substrate assay.

Materials:

-

Recombinant human MMP-2

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

Test peptides (this compound and analogs)

-

A known MMP inhibitor as a positive control (e.g., Batimastat)

-

96-well black microplates

-

Fluorometric plate reader

Protocol:

-

Prepare serial dilutions of the test peptides in the assay buffer.

-

In the microplate, add the assay buffer, the test peptide dilutions, and the recombinant MMP-2.

-

Incubate the mixture at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-2 substrate.

-

Monitor the increase in fluorescence over time using the plate reader (excitation and emission wavelengths will depend on the specific substrate used).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each peptide concentration relative to the uninhibited control.

-

Calculate the IC50 value by fitting the dose-response curve using appropriate software.

In Vitro Tumor Cell Invasion Assay

The ability of this compound to inhibit cancer cell invasion can be assessed using a Matrigel-coated transwell chamber assay.[10][11][12]

Materials:

-

Cancer cell lines (e.g., HT-1080, A2058)

-

Cell culture medium with and without serum

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Test peptides (this compound and analogs)

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Protocol:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture the cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium containing the test peptide at the desired concentration.

-

Add the cell suspension to the upper chamber of the Matrigel-coated transwell inserts.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with the fixing solution.

-

Stain the fixed cells with the staining solution.

-

Count the number of stained cells in several microscopic fields.

-

Calculate the percent inhibition of invasion for each peptide concentration compared to the untreated control.

Signaling Pathways and Logical Relationships

MMP-2 Activation and Cancer Cell Invasion Pathway

MMP-2 is secreted as an inactive zymogen (proMMP-2) and its activation at the cell surface is a key regulatory step. This process often involves membrane-type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinases-2 (TIMP-2). Once activated, MMP-2 degrades components of the ECM, facilitating cancer cell invasion and metastasis.[3][7] this compound acts by directly inhibiting the enzymatic activity of activated MMP-2.

Caption: Signaling pathway of MMP-2 activation and its role in cancer cell invasion, highlighting the inhibitory action of this compound.

Experimental Workflow for SAR Investigation

The investigation of the structure-activity relationship of this compound follows a logical workflow, from the design and synthesis of peptide analogs to their biological evaluation.

Caption: Experimental workflow for the structure-activity relationship (SAR) investigation of this compound.

Conclusion

This compound represents a promising starting point for the development of novel MMP-2 inhibitors for anti-cancer therapy. Its mechanism of action, derived from the natural inhibitory prodomain of MMPs, offers a distinct approach compared to traditional small-molecule, zinc-chelating inhibitors. While the publicly available structure-activity relationship data for this specific peptide is currently limited, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for future research. Systematic modification of the this compound sequence, guided by the principles of medicinal chemistry and peptide design, holds the potential to yield more potent, selective, and pharmacologically viable drug candidates. Further investigation into the precise binding mode of this compound with MMP-2 will be crucial for accelerating these drug discovery efforts.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cutting to the Chase: How Matrix Metalloproteinase-2 Activity Controls Breast-Cancer-to-Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 9. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new in vitro assay for quantitating tumor cell invasion. | Semantic Scholar [semanticscholar.org]

- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Targeting CD74 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key modulator of the TME is the cell surface protein CD74, the invariant chain of the MHC class II complex. Overexpressed in a variety of hematological malignancies and solid tumors, CD74 has emerged as a compelling therapeutic target. This technical guide provides an in-depth analysis of the effects of targeting CD74 on the TME, with a focus on the preclinical data of therapeutic agents such as the antibody-drug conjugate (ADC) STRO-001 and the monoclonal antibody milatuzumab. We delve into the intricate signaling pathways governed by CD74, present quantitative data on the anti-tumor activity of CD74-targeting agents, and provide detailed experimental protocols for key assays used in their evaluation.

The Role of CD74 in the Tumor Microenvironment

CD74 is a type II transmembrane glycoprotein with multifaceted roles in both normal immune function and cancer biology. In antigen-presenting cells, it acts as a chaperone for MHC class II molecules. However, in the context of cancer, its functions extend to promoting cell survival, proliferation, and modulating the immune landscape within the TME.

CD74 is the high-affinity receptor for the cytokine macrophage migration inhibitory factor (MIF). The binding of MIF to CD74 initiates a cascade of downstream signaling events that contribute to a pro-tumoral microenvironment. This includes the recruitment and polarization of immune cells, fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.

Quantitative Analysis of CD74-Targeting Agents

The therapeutic potential of targeting CD74 has been demonstrated in numerous preclinical studies. The following tables summarize the quantitative data on the efficacy of STRO-001, an anti-CD74 ADC, in various cancer models.

Table 1: In Vitro Cytotoxicity of STRO-001 in B-Cell Malignancy Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (nM) |

| Mc/CAR | Multiple Myeloma | 0.8[1] |

| MM.1S | Multiple Myeloma | 10-11[1] |

| U266B1 | Multiple Myeloma | 8.5-9.3[1] |

| ARP-1 | Multiple Myeloma | 4.3-22[1] |

| NOMO-1 | Acute Myeloid Leukemia | 1.3[2] |

| REH | B-cell Acute Lymphoblastic Leukemia | 0.7[2] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 3[2] |

| Various DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.17-13[1] |

| Various MCL cell lines | Mantle Cell Lymphoma | 0.17-13[1] |

| Proliferating B cells | Normal | 0.49[3] |

| Naïve B cells | Normal | 11[3] |

Table 2: In Vivo Efficacy of STRO-001 in Xenograft Models

| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Outcome |

| Jeko-1 (MCL) | 3 mg/kg single dose | 96%[4] | Tumor regression[4] |

| Jeko-1 (MCL) | 3 mg/kg q7dx2 | 104%[4] | Tumor regression[4] |

| Jeko-1 (MCL) | 10 mg/kg single dose | 111%[4] | Complete tumor regression in 3/5 animals[4] |

| SU-DHL-6 (DLBCL) | 20 mg/kg once- or twice-weekly | 114%[5] | Complete tumor regression in 7/7 animals[5] |

| U2932 (DLBCL) | 10 mg/kg single dose | 114%[5] | Complete tumor regression in 7/7 mice[5] |

| Mino (MCL) | 3 mg/kg and 10 mg/kg | Not specified | Significantly prolonged survival[4] |

| Multiple Myeloma | Single dose | Not specified | Eradicated tumors[6] |

| Non-Hodgkin Lymphoma | Single dose | Not specified | Eliminated tumors or significantly delayed tumor growth[7] |

Signaling Pathways Modulated by CD74

The interaction of MIF with CD74, in concert with its co-receptor CD44, triggers several downstream signaling pathways crucial for cancer cell survival and proliferation.[8] Targeting CD74 with therapeutic agents like milatuzumab can disrupt these pro-tumoral signals.[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of a CD74-targeting agent on cancer cell lines.

Materials:

-

Opaque-walled 96-well plates

-

Cancer cell lines of interest

-

Cell culture medium

-

CD74-targeting therapeutic agent (e.g., STRO-001)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the CD74-targeting agent in cell culture medium.

-

Remove the existing medium from the wells and add the diluted therapeutic agent. Include wells with medium only as a negative control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the drug concentration.

Analysis of Tumor-Infiltrating Lymphocytes by Multicolor Flow Cytometry

This protocol provides a framework for characterizing the immune cell populations within the tumor microenvironment following treatment with a CD74-targeting agent.

Materials:

-

Tumor tissue

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

GentleMACS™ Dissociator (Miltenyi Biotec)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Single-Cell Suspension Preparation:

-

Excise the tumor tissue and mince it into small pieces.

-

Prepare a single-cell suspension using a tumor dissociation kit and a gentleMACS™ Dissociator according to the manufacturer's instructions.[10]

-

Filter the cell suspension through a 70 µm cell strainer to remove clumps.

-

Wash the cells with FACS buffer and perform a cell count.

-

-

Antibody Staining:

-

Resuspend the cells in FACS buffer and block Fc receptors by incubating with an Fc block antibody.

-

Stain for cell surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies in the dark on ice.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

If intracellular staining is required, fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.

-

Resuspend the stained cells in FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo).

-

Gate on live, single cells, and then on CD45+ leukocytes to identify the immune cell populations.

-

Further gate on specific immune cell subsets based on their marker expression (e.g., CD3+ T cells, CD11b+F4/80+ macrophages).

-

Conclusion

Targeting CD74 represents a promising strategy in cancer therapy, with the potential to directly kill tumor cells and favorably modulate the tumor microenvironment. The preclinical data for agents like STRO-001 and milatuzumab demonstrate potent anti-tumor activity and provide a strong rationale for their continued clinical development. The detailed understanding of the CD74 signaling pathways and the application of robust experimental methodologies, as outlined in this guide, are critical for advancing this therapeutic approach and ultimately improving outcomes for cancer patients.

References

- 1. STRO-001 – Publication Highlights | Sutro Biopharma, Inc. [sutrobio.com]

- 2. Preclinical studies targeting CD74 with STRO-001 antibody-drug conjugate in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CD74 in B-cell non-Hodgkin lymphoma with the antibody-drug conjugate STRO-001 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rarecancernews.com [rarecancernews.com]

- 7. bionews.com [bionews.com]

- 8. CD44 Is the Signaling Component of the Macrophage Migration Inhibitory Factor-CD74 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD74 is a functional MIF receptor on activated CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crownbio.com [crownbio.com]

Preliminary Studies on the Therapeutic Potential of PF-3450074 (PF74)

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query "Peptide 74" most closely corresponds in the scientific literature to the small molecule inhibitor PF-3450074 , frequently abbreviated as PF74 . This document pertains to PF74, which is a peptidomimetic, not a peptide. It is a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).

Executive Summary

PF-3450074 (PF74) is a novel antiviral compound that has been instrumental in elucidating the critical roles of the HIV-1 capsid throughout the viral lifecycle. It exhibits a unique, concentration-dependent bimodal mechanism of action, interfering with both early and late stages of viral replication. At lower concentrations, PF74 competitively inhibits the interaction of the viral capsid with essential host factors like CPSF6 and NUP153, thereby disrupting nuclear entry. At higher concentrations, it destabilizes the viral capsid, leading to premature uncoating and inhibition of reverse transcription. This guide provides a comprehensive overview of the preliminary studies on PF74, including its quantitative data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of PF74

| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Notes |

| TZM-GFP | 0.70 | 76 | - |

| SupT1 | ~0.3 | Not Specified | - |

| TZM-bl | ~0.1 | Not Specified | Inhibition of >95% at concentrations above 0.5 µM.[1] |

| T-lymphocytes and PBMCs | 1.239 ± 0.257 | 32.2 ± 9.3 | -[2] |

Table 2: Binding Affinity of PF74 to HIV-1 Capsid Protein (CA)

| CA Form | Binding Affinity (K_d) | Method | Notes |

| Recombinant CA | Micromolar affinity | Not Specified | Binds to a pocket in the amino-terminal domain.[3] |

| CA Hexamer | ~500 nM | Not Specified | At least 10-fold higher affinity compared to nonassembled CA.[4] |

| Nonassembled CA / Isolated CA domains | ~4 µM | Not Specified | -[4] |

| Purified CA Hexamers | Not Specified | Isothermal Titration Calorimetry (ITC) | 200 µM hexamer titrated against 30 µM PF74.[5] |

Table 3: Concentration-Dependent Effects of PF74

| PF74 Concentration | Primary Effect | Mechanism |

| Low (~2 µM or lower) | Inhibition of nuclear entry and/or integration.[6] | Competes with host factors CPSF6 and NUP153 for binding to the viral capsid.[6] |

| High (~10 µM) | Inhibition of reverse transcription and virus assembly.[6] | Accelerates uncoating of the viral capsid.[6] |

Experimental Protocols

Single-Round HIV-1 Infection Assay

This assay is utilized to determine the antiviral efficacy (EC₅₀) of PF74.

-

Cell Seeding: Target cells, such as TZM-GFP or U87.CD4.CCR5, are plated at a density of 1 x 10⁴ cells per well in a 96-well plate.[7][8]

-

Compound Preparation and Addition: After 24 hours of incubation, the cell culture medium is replaced with fresh medium containing serial dilutions of PF74 or a vehicle control (DMSO).[7]

-

Virus Infection: Following a 24-hour pre-treatment with the compound, cells are exposed to HIV-1 pseudotyped with a reporter gene (e.g., luciferase or GFP) at a specific multiplicity of infection (MOI), for instance, 0.1.[7]

-

Incubation and Readout: The infected cells are incubated for 48 hours at 37°C.[8] The level of infection is quantified by measuring the reporter gene expression (e.g., luciferase activity or GFP fluorescence).

-

Data Analysis: The EC₅₀ value, which is the concentration of the compound that inhibits 50% of viral infection, is calculated by comparing the reporter signal in compound-treated wells to the control wells.

In Vitro Integration Assay

This assay assesses the effect of PF74 on the integration of viral DNA into a target DNA sequence.

-

Preintegration Complex (PIC) Isolation: PICs are isolated from acutely infected cells.

-

Target DNA: A 2-kb region of the ΦX174 genome is amplified by PCR to be used as the target DNA.[1]

-

Integration Reaction: The integration activity of the isolated PICs is measured in the presence or absence of PF74.

-

Analysis: The level of proviral integration is quantified to determine the inhibitory effect of the compound on this specific step of the viral lifecycle.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity of PF74 to the HIV-1 CA hexamer.

-

Sample Preparation: Recombinant CA hexamers and PF74 are dialyzed against an ITC buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).[5]

-

Titration: A solution of the CA hexamer (e.g., 200 µM) is placed in the syringe, and a solution of PF74 (e.g., 30 µM) is placed in the sample cell of the calorimeter.[5]

-

Data Acquisition: The hexamer solution is titrated into the PF74 solution, and the heat changes associated with the binding events are measured.

-

Data Analysis: The resulting data is analyzed using specialized software to determine the binding affinity (K_d), stoichiometry, and thermodynamic parameters of the interaction.[5]

Mandatory Visualization

Caption: Bimodal mechanism of action of PF74 on the HIV-1 lifecycle.

Caption: Workflow for determining the EC₅₀ of PF74 in a single-round infection assay.

References

- 1. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 [mdpi.com]

- 8. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]

Methodological & Application

In Vitro Applications of Peptide pHCT74 in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of the peptide pHCT74 in cancer research, with a focus on its role as a targeting agent for colorectal cancer cells. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its therapeutic potential.

Introduction

Peptide pHCT74 is a novel targeting peptide identified through in vitro biopanning of a phage-displayed peptide library against human colorectal carcinoma cells. It has been shown to specifically bind to α-enolase (ENO1), a glycolytic enzyme that is overexpressed on the surface of various cancer cells, including colorectal cancer.[1][2][3] This unique characteristic makes pHCT74 a promising candidate for targeted drug delivery systems, enhancing the therapeutic efficacy of anti-cancer agents while potentially reducing off-target side effects.

Mechanism of Action

In the context of cancer, α-enolase is considered a "moonlighting" protein. While its canonical role is in the cytoplasm as a key enzyme in glycolysis, it is also translocated to the cell surface where it can act as a plasminogen receptor.[4][5] The binding of plasminogen and its subsequent activation to plasmin on the cell surface facilitates the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.

The peptide pHCT74 specifically recognizes and binds to this surface-expressed α-enolase. This interaction can be leveraged to:

-

Deliver cytotoxic drugs directly to cancer cells: By conjugating pHCT74 to drug-loaded nanoparticles or liposomes, the therapeutic payload can be concentrated at the tumor site, increasing its efficacy.

-

Inhibit cancer cell migration and invasion: By blocking the plasminogen-binding function of α-enolase, pHCT74 may interfere with the metastatic cascade.

-

Serve as a diagnostic tool: Labeled pHCT74 could potentially be used for the imaging and detection of α-enolase-expressing tumors.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of pHCT74-conjugated therapies from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of pHCT74-Conjugated Liposomal Doxorubicin (pHCT74-LD)

| Cell Line | Treatment | IC50 (µM) | Fold Improvement |

| HCT116 (colorectal) | Liposomal Doxorubicin (LD) | ~2.0 (estimated) | - |

| HCT116 (colorectal) | pHCT74-LD | ~1.0 (estimated) | ~2.0[2] |

Note: Exact IC50 values were not publicly available and are estimated based on reported two-fold improvement.

Table 2: In Vivo Antitumor Efficacy of pHCT74-Targeted Liposomal Drugs

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| HCT116 Xenograft | Liposomal Doxorubicin (LD) | 65.8 |

| HCT116 Xenograft | pHCT74-LD | 80.1[2] |

Signaling Pathways and Experimental Workflows

// Edges "pHCT74" -> "ENO1" [label="Binding", color="#202124", fontcolor="#202124"]; "Plasminogen" -> "ENO1" [label="Binding", color="#202124", fontcolor="#202124"]; "ENO1" -> "Plasmin" [label="Activation", color="#202124", fontcolor="#202124"]; "Plasmin" -> "ECM" [label="Degradation", color="#202124", fontcolor="#202124"]; "ECM" -> "Degraded_ECM" [style=dashed, arrowhead=open, color="#202124"]; "Degraded_ECM" -> "Metastasis" [label="Promotes\nInvasion &\nMetastasis", color="#EA4335", fontcolor="#202124"]; "pHCT74" -> "Endocytosis" [label="Triggers", color="#202124", fontcolor="#202124"]; "Endocytosis" -> "Drug_Release"; "Drug_Release" -> "Apoptosis"; } end_dot Caption: Mechanism of action of pHCT74 in targeted cancer therapy.

// Nodes "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start:\nSynthesize & Purify\npHCT74 Peptide"]; "Binding_Assay" [style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Binding Affinity Assay\n(ELISA / Flow Cytometry)"]; "Cell_Culture" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Culture Cancer Cells\n(e.g., HCT116)"]; "Conjugation" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Conjugate pHCT74 to\nLiposomes/Nanoparticles"]; "Cytotoxicity_Assay" [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="In Vitro Cytotoxicity Assay\n(MTT / LDH Assay)"]; "Internalization" [style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Internalization Study\n(Confocal Microscopy)"]; "Data_Analysis" [shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Data Analysis & Interpretation"]; "End" [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", label="End"];

// Edges "Start" -> "Cell_Culture" [color="#202124"]; "Start" -> "Conjugation" [color="#202124"]; "Cell_Culture" -> "Binding_Assay" [color="#202124"]; "Conjugation" -> "Cytotoxicity_Assay" [color="#202124"]; "Cell_Culture" -> "Cytotoxicity_Assay" [color="#202124"]; "Conjugation" -> "Internalization" [color="#202124"]; "Cell_Culture" -> "Internalization" [color="#202124"]; "Binding_Assay" -> "Data_Analysis" [color="#202124"]; "Cytotoxicity_Assay" -> "Data_Analysis" [color="#202124"]; "Internalization" -> "Data_Analysis" [color="#202124"]; "Data_Analysis" -> "End" [color="#202124"]; } end_dot Caption: General experimental workflow for in vitro evaluation of pHCT74.

Experimental Protocols

Protocol 1: Evaluation of pHCT74 Binding to Cancer Cells via Flow Cytometry

Objective: To quantitatively assess the binding of pHCT74 to the surface of cancer cells that express α-enolase.

Materials:

-

HCT116 (or other α-enolase-positive) cancer cells

-

Biotinylated pHCT74 peptide

-

Control peptide (non-binding)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Streptavidin-FITC conjugate

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest HCT116 cells and wash twice with cold PBS. Resuspend the cells in blocking buffer (PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.

-

Incubation with Peptide: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add varying concentrations of biotinylated pHCT74 (e.g., 0, 1, 5, 10, 20 µM) to the respective tubes. Include a tube with a high concentration of a biotinylated control peptide.

-

Incubation: Incubate the tubes for 1 hour at 4°C on a shaker.

-

Washing: Wash the cells three times with cold blocking buffer to remove unbound peptide.

-